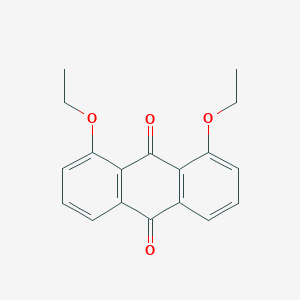
1,8-Diethoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diethoxyanthracene-9,10-dione is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Electronics
Organic Photovoltaics :
1,8-Diethoxyanthracene-9,10-dione has been investigated as a potential electron acceptor material in organic photovoltaic cells. Its planar conjugated structure allows for effective π-π stacking interactions with electron donor materials, which can enhance the efficiency of charge separation and transport within the cell. Studies suggest that incorporating this compound can improve short-circuit current and overall photoelectric conversion rates .
Organic Light Emitting Diodes (OLEDs) :
The compound's electronic properties make it suitable for use in OLEDs. Its ability to emit light upon electrical excitation can be harnessed in display technologies. Research indicates that modifications to its structure can optimize its luminescent properties for better performance in OLED applications.
Medicinal Chemistry
Anticancer Activity :
Research has highlighted the potential of this compound and its derivatives as anticancer agents. Compounds within this class have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents .
Antimicrobial Properties :
The compound has been explored for its antimicrobial activity against a range of pathogens. Derivatives of 9,10-anthracenediones have been reported to possess significant antibacterial and antifungal properties. For example, specific amino-substituted derivatives have shown effectiveness against strains like Staphylococcus aureus and Candida species .
Case Studies
Propriétés
Numéro CAS |
16294-26-1 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
1,8-diethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-3-21-13-9-5-7-11-15(13)18(20)16-12(17(11)19)8-6-10-14(16)22-4-2/h5-10H,3-4H2,1-2H3 |
Clé InChI |
JUJCDDMVGAFUTI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC |
SMILES canonique |
CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















